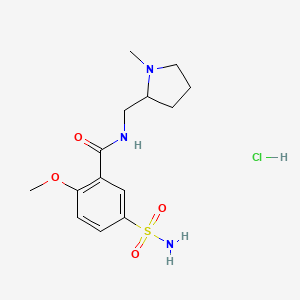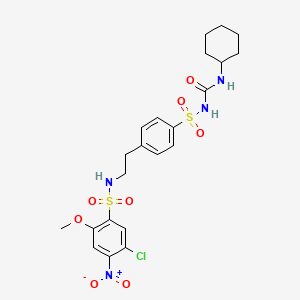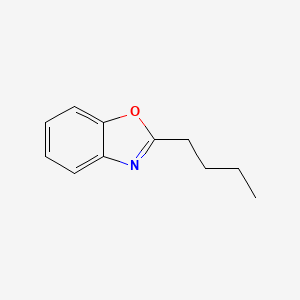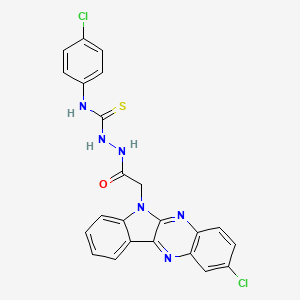
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is a complex heterocyclic compound. This compound belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties . The unique structure of this compound allows it to interact with DNA and proteins, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of acids such as glacial acetic acid or hydrochloric acid . For instance, the preparation of 6H-indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide can be achieved through a multi-step protocol starting from isatin and 1,2-diaminobenzene . The reaction conditions often include refluxing in ethanol or formic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation often involves alkyl halides.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Acts as a DNA intercalating agent, disrupting DNA replication and transcription processes.
Medicine: Investigated for its anticancer and antiviral properties.
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts the normal functioning of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription . The compound also interacts with proteins, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor activity.
NCA0424: A 6H-indolo(2,3-b)quinoxaline derivative with significant DNA binding affinity.
B-220 and 9-OH-B-220: Other derivatives with good binding affinity to DNA and potential anticancer properties.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is unique due to its specific substituents, which enhance its DNA intercalating ability and pharmacological activities. The presence of the 2-chloro and 4-chlorophenyl groups, along with the thioxomethyl hydrazide moiety, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
109322-15-8 |
|---|---|
Molecular Formula |
C23H16Cl2N6OS |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C23H16Cl2N6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-4-2-1-3-16(19)21-22(31)28-17-10-7-14(25)11-18(17)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33) |
InChI Key |
OIMLMMQMXNMCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


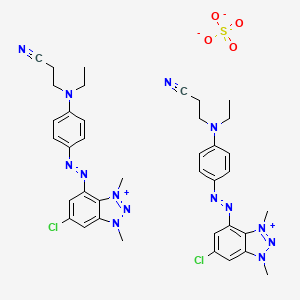
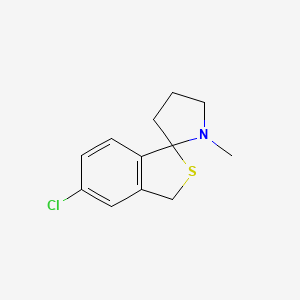
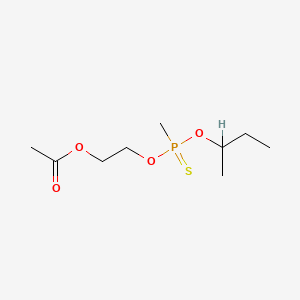


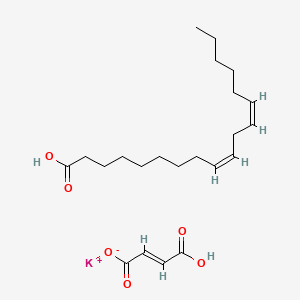
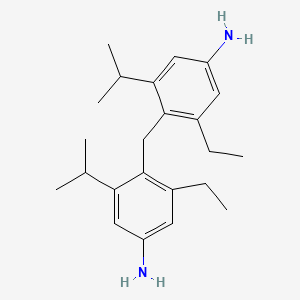

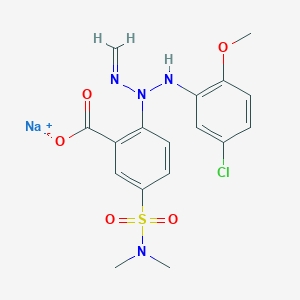

![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
